molecular formula C14H20N2O B7511861 N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide

Katalognummer B7511861
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: FCKCULJKUSPDKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially identified as a potential anti-cancer drug due to its ability to selectively target cancer cells by inhibiting ribosomal RNA synthesis.

Wirkmechanismus

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the promoter region of ribosomal RNA genes. This results in the disruption of ribosomal RNA synthesis and the inhibition of protein synthesis, leading to cell death. N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has been shown to have anti-cancer effects both in vitro and in vivo. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising anti-cancer drug candidate. N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has also been shown to induce DNA damage, activate the p53 pathway, and inhibit angiogenesis, which are all important factors in cancer progression.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. However, N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as an anti-cancer drug.

Zukünftige Richtungen

There are several future directions for the development of N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide. One potential direction is to improve its solubility and bioavailability to increase its effectiveness as an anti-cancer drug. Another direction is to explore its potential as a combination therapy with other anti-cancer drugs to enhance its efficacy. N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide could also be further studied for its potential as a treatment for other diseases, such as viral infections and neurodegenerative disorders. Overall, N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has shown promising results in preclinical studies and has the potential to be a valuable tool in the fight against cancer.

Synthesemethoden

The synthesis of N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide involves a series of chemical reactions starting from commercially available compounds. The first step involves the protection of the amine group of pyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction with 2,4,6-trimethylphenyl isocyanate to form the corresponding carbamate. The Boc group is then removed, and the resulting amine is coupled with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form the final product, N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to selectively target cancer cells by inhibiting ribosomal RNA synthesis, leading to the inhibition of protein synthesis and cell death. N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide has been tested in various cancer cell lines and has shown promising results in preclinical studies. It has also been tested in clinical trials for the treatment of solid tumors and hematological malignancies.

Eigenschaften

IUPAC Name

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-8-11(2)13(12(3)9-10)15-14(17)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKCULJKUSPDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,6-trimethylphenyl)pyrrolidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.